molecular formula C15H9NO B11757835 2-Isocyanatoanthracene CAS No. 17017-03-7

2-Isocyanatoanthracene

Cat. No.: B11757835
CAS No.: 17017-03-7
M. Wt: 219.24 g/mol
InChI Key: BAPCPEHKRFAZAL-UHFFFAOYSA-N
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Description

2-Isocyanatoanthracene is an organic compound with the molecular formula C15H9NO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound contains an isocyanate functional group (-N=C=O) attached to the anthracene core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatoanthracene can be synthesized from 2-aminoanthracene. The process involves the reaction of 2-aminoanthracene with triphosgene in the presence of triethylamine. The reaction is typically carried out in dichloromethane as a solvent and at room temperature. The reaction proceeds as follows :

  • Dissolve 2-aminoanthracene in dichloromethane.
  • Add triethylamine to the solution.
  • Cool the mixture in an ice bath.
  • Slowly add triphosgene to the mixture.
  • Allow the reaction to proceed at room temperature for 24 hours.
  • Filter and evaporate the solution to obtain this compound as a brown solid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of triphosgene and triethylamine in a controlled environment ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatoanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions with dienes, forming cyclic adducts.

    Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction reactions can yield dihydroanthracene derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products:

    Ureas and Carbamates: Formed from reactions with amines and alcohols.

    Cyclic Adducts: Resulting from cycloaddition reactions.

    Anthraquinone Derivatives: Produced through oxidation reactions.

Scientific Research Applications

2-Isocyanatoanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isocyanatoanthracene is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable urea and carbamate linkages. These reactions are often utilized in the synthesis of polymers and other materials. The anthracene core can also participate in photophysical processes, making the compound useful in the development of fluorescent probes and sensors .

Comparison with Similar Compounds

    2-Aminoanthracene: The precursor to 2-isocyanatoanthracene, containing an amino group instead of an isocyanate group.

    Anthracene: The parent compound, lacking any functional groups.

    Anthraquinone: An oxidized derivative of anthracene, containing two carbonyl groups.

Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. This functional group allows for the formation of urea and carbamate linkages, making it valuable in various synthetic applications. Additionally, the photophysical properties of the anthracene core enhance its utility in the development of fluorescent probes and sensors .

Properties

CAS No.

17017-03-7

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

2-isocyanatoanthracene

InChI

InChI=1S/C15H9NO/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H

InChI Key

BAPCPEHKRFAZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=C=O

Origin of Product

United States

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